molecular formula C12H19BrN2O B8452106 3-Bromo-4-(2-diethylaminoethoxy)phenylamine

3-Bromo-4-(2-diethylaminoethoxy)phenylamine

Cat. No. B8452106
M. Wt: 287.20 g/mol
InChI Key: JOJQRZNNZSJTAQ-UHFFFAOYSA-N
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Patent
US07592373B2

Procedure details

Prepared analogously to Example 3.1.b. from 1.10 g (3.47 mmol) of [2-(2-bromo-4-nitrophenoxy)ethyl]diethylamine in ethyl acetate. Yield: 0.58 g (58% of theory); C12H19BrN2O (M=287.202); calc.: molecular ion peak (M+H)+: 287/289; found: molecular ion peak (M+H)+: 287/289; Rf value: 0.30 (silica gel, dichloromethane/methanol (9:1)).
Name
[2-(2-bromo-4-nitrophenoxy)ethyl]diethylamine
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:15]=[C:14]([N+:16]([O-])=O)[CH:13]=[CH:12][C:3]=1[O:4][CH2:5][CH2:6][N:7]([CH2:10][CH3:11])[CH2:8][CH3:9].ClCCl.CO>C(OCC)(=O)C>[Br:1][C:2]1[CH:15]=[C:14]([NH2:16])[CH:13]=[CH:12][C:3]=1[O:4][CH2:5][CH2:6][N:7]([CH2:10][CH3:11])[CH2:8][CH3:9] |f:1.2|

Inputs

Step One
Name
[2-(2-bromo-4-nitrophenoxy)ethyl]diethylamine
Quantity
1.1 g
Type
reactant
Smiles
BrC1=C(OCCN(CC)CC)C=CC(=C1)[N+](=O)[O-]
Step Two
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl.CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared analogously to Example 3.1.b

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C=CC1OCCN(CC)CC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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